An In-depth Technical Guide to the Physical Properties of N,2,2-trimethylpropan-1-amine
An In-depth Technical Guide to the Physical Properties of N,2,2-trimethylpropan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N,2,2-trimethylpropan-1-amine (also known as neopentylamine), a primary amine utilized as a building block in organic synthesis. This document collates essential quantitative data, outlines standard experimental protocols for their determination, and presents logical diagrams to illustrate structure-property relationships and typical experimental workflows. The information is intended to support research and development activities where this compound is a key intermediate.
Introduction
N,2,2-trimethylpropan-1-amine, systematically named 2,2-dimethylpropan-1-amine and commonly referred to as neopentylamine, is an organic compound with the molecular formula (CH₃)₃CCH₂NH₂.[1] It is the primary amine analog of neopentane. Structurally, it features a sterically hindered neopentyl group attached to an amino group, which imparts distinct physical and chemical properties.[2] This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[1][2]
Due to its unique structure, neopentylamine serves as a valuable building block in the synthesis of more complex molecules, including experimental drugs and other specialty chemicals.[1] Understanding its physical properties is critical for its effective handling, reaction optimization, purification, and application in various synthetic protocols.
Physical and Chemical Properties
The physical properties of N,2,2-trimethylpropan-1-amine are summarized in the table below. These values have been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | 2,2-dimethylpropan-1-amine | [3] |
| Synonyms | Neopentylamine, 1-Amino-2,2-dimethylpropane | [2][4] |
| CAS Number | 5813-64-9 | [3][5] |
| Molecular Formula | C₅H₁₃N | [1][5] |
| Molecular Weight | 87.166 g/mol | [1] |
| Physical Properties | ||
| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |
| Melting Point | -70 °C (203 K) | [1] |
| Boiling Point | 80–82 °C (353–355 K) | [1][6] |
| Density | 0.74 g/cm³ | [1] |
| Solubility | Soluble in water and organic solvents | [2] |
| Chemical Properties | ||
| pKa of conjugate acid | 10.21 | [7] |
| Proton Affinity | 928.30 kJ/mol | [8] |
| Gas Basicity | 894.00 kJ/mol | [8] |
Experimental Protocols for Property Determination
The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.
3.1. Determination of Boiling Point
The boiling point is determined using distillation or a specialized boiling point apparatus, following principles outlined by standards such as ASTM D1078.
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Apparatus: A round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.
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Procedure:
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A sample of N,2,2-trimethylpropan-1-amine is placed in the round-bottom flask with boiling chips.
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The apparatus is assembled for distillation. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm leading to the condenser.
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The sample is heated gently.
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The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature, corrected for atmospheric pressure, is the boiling point. The range is recorded from the first drop of distillate to the point where the temperature begins to drop.
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3.2. Determination of Density
Density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C).
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Apparatus: A pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the amine, ensuring no air bubbles are present, and placed in the constant-temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed, carefully dried, and weighed again to determine the mass of the amine.
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The density is calculated by dividing the mass of the amine by the known volume of the pycnometer.
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3.3. Determination of pKa
The pKa of the conjugate acid (R-NH₃⁺) is a measure of the amine's basicity and is typically determined by potentiometric titration.[9]
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Apparatus: A pH meter with a calibrated electrode, a burette, a beaker, and a magnetic stirrer.
-
Procedure:
-
A known concentration of the amine is dissolved in deionized water.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve (pH vs. volume of acid added) is plotted.
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The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.
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Visualizations: Workflows and Relationships
To further elucidate the practical and theoretical aspects of N,2,2-trimethylpropan-1-amine, the following diagrams illustrate a typical synthetic workflow and the relationship between its molecular structure and physical properties. As a simple aliphatic amine, it is not associated with complex biological signaling pathways.
References
- 1. Neopentylamine - Wikipedia [en.wikipedia.org]
- 2. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]
- 3. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neopentylamine | 5813-64-9 | TCI AMERICA [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. CAS RN 5813-64-9 | Fisher Scientific [fishersci.com]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. Neopentylamine (CAS 5813-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
